methyl 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylate
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Overview
Description
Methyl 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylate is a synthetic indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and biology .
Preparation Methods
The synthesis of methyl 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylate typically involves the esterification of indole-2-carboxylic acid derivatives. One common method includes the reaction of 4-chloro-5,6-dimethoxyindole with methanol in the presence of a strong acid catalyst . Industrial production methods often utilize microwave-assisted synthesis or palladium-catalyzed intramolecular oxidation to enhance yield and efficiency .
Chemical Reactions Analysis
Methyl 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions include substituted indoles, quinones, and amines.
Scientific Research Applications
Methyl 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential antiviral, anticancer, and antimicrobial properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Methyl 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylate can be compared with other similar compounds such as:
Methyl indole-5-carboxylate: Another indole derivative used in the synthesis of inhibitors and other biologically active compounds.
Methyl 5-chloro-1H-indole-2-carboxylate: Similar in structure but with different substituents, leading to variations in biological activity and applications.
Methyl 4,6-dimethoxy-2-indolecarboxylate: Shares the dimethoxy substitution but differs in the position of the chloro group, affecting its chemical reactivity and biological properties.
This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H12ClNO4 |
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Molecular Weight |
269.68 g/mol |
IUPAC Name |
methyl 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H12ClNO4/c1-16-9-5-7-6(10(13)11(9)17-2)4-8(14-7)12(15)18-3/h4-5,14H,1-3H3 |
InChI Key |
PZGYWDYDRMQRJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C=C(NC2=C1)C(=O)OC)Cl)OC |
Origin of Product |
United States |
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